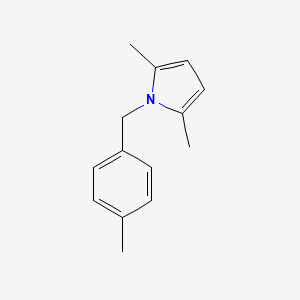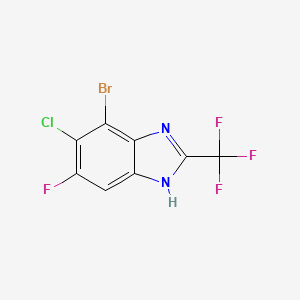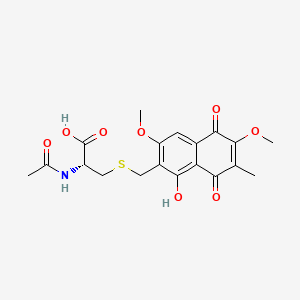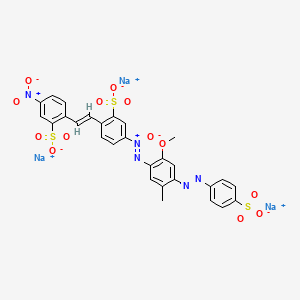
2,2'-Methylenebis(6-(o-isocyanatobenzyl)phenyl) diisocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-Methylenebis(6-(o-isocyanatobenzyl)phenyl) diisocyanate is a chemical compound with the molecular formula C31H20N4O4. It is known for its complex structure, which includes multiple isocyanate groups. This compound is primarily used in the production of polyurethanes and other polymers due to its reactive isocyanate groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Methylenebis(6-(o-isocyanatobenzyl)phenyl) diisocyanate typically involves the reaction of methylene diphenyl diisocyanate with specific aromatic compounds under controlled conditions. The reaction is usually carried out in the presence of catalysts and solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors where the reactants are combined under high pressure and temperature. The process is optimized to ensure high yield and purity of the final product. Advanced purification techniques such as distillation and crystallization are employed to remove impurities.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-Methylenebis(6-(o-isocyanatobenzyl)phenyl) diisocyanate undergoes various chemical reactions, including:
Addition Reactions: Reacts with alcohols to form urethanes.
Polymerization: Reacts with polyols to form polyurethanes.
Substitution Reactions: Can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include alcohols, amines, and water. The reactions are typically carried out under controlled temperature and pressure to ensure the desired product formation. Catalysts such as tin compounds are often used to accelerate the reactions .
Major Products Formed
The major products formed from reactions involving 2,2’-Methylenebis(6-(o-isocyanatobenzyl)phenyl) diisocyanate include polyurethanes, ureas, and other polymeric materials. These products are widely used in various industrial applications .
Applications De Recherche Scientifique
2,2’-Methylenebis(6-(o-isocyanatobenzyl)phenyl) diisocyanate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex polymers.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Widely used in the production of foams, coatings, adhesives, and elastomers.
Mécanisme D'action
The mechanism of action of 2,2’-Methylenebis(6-(o-isocyanatobenzyl)phenyl) diisocyanate involves its reactive isocyanate groups. These groups can react with nucleophiles such as alcohols and amines to form stable covalent bonds. This reactivity is the basis for its use in polymerization reactions to form polyurethanes. The molecular targets and pathways involved include the formation of urethane and urea linkages .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methylene diphenyl diisocyanate (MDI): A widely used diisocyanate with similar reactivity.
Toluene diisocyanate (TDI): Another commonly used diisocyanate in the production of polyurethanes.
Hexamethylene diisocyanate (HDI): Used in the production of aliphatic polyurethanes.
Uniqueness
2,2’-Methylenebis(6-(o-isocyanatobenzyl)phenyl) diisocyanate is unique due to its specific structure, which provides distinct reactivity and properties compared to other diisocyanates. Its ability to form highly cross-linked polymers makes it valuable in applications requiring high-performance materials .
Propriétés
Numéro CAS |
85392-14-9 |
|---|---|
Formule moléculaire |
C31H20N4O4 |
Poids moléculaire |
512.5 g/mol |
Nom IUPAC |
2-isocyanato-1-[[2-isocyanato-3-[(2-isocyanatophenyl)methyl]phenyl]methyl]-3-[(2-isocyanatophenyl)methyl]benzene |
InChI |
InChI=1S/C31H20N4O4/c36-18-32-28-13-3-1-7-22(28)15-24-9-5-11-26(30(24)34-20-38)17-27-12-6-10-25(31(27)35-21-39)16-23-8-2-4-14-29(23)33-19-37/h1-14H,15-17H2 |
Clé InChI |
BYABUGFHWIOBQQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)CC2=C(C(=CC=C2)CC3=CC=CC(=C3N=C=O)CC4=CC=CC=C4N=C=O)N=C=O)N=C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


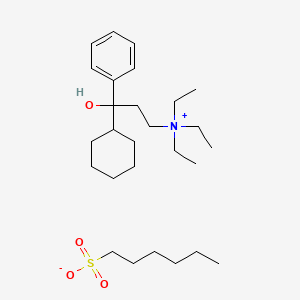

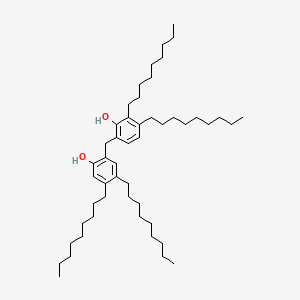
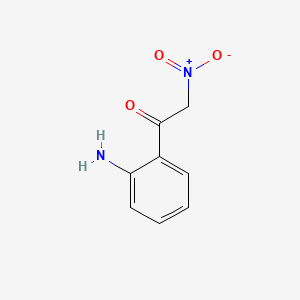
![4-[(3-Fluorophenyl)methylene]-2-methyl-5(4H)-oxazolone](/img/structure/B13778237.png)
